
2-Chloro-3,4-dimethylphenol
Overview
Description
2-Chloro-3,4-dimethylphenol: is an organic compound with the molecular formula C8H9ClO . It is a chlorinated derivative of phenol, characterized by the presence of two methyl groups and one chlorine atom attached to the benzene ring. This compound is known for its antimicrobial properties and is used in various applications, including as a disinfectant and preservative.
Mechanism of Action
Target of Action
2-Chloro-3,4-dimethylphenol, also known as Chloroxylenol, is a chlorine substituted phenol . It primarily targets bacteria, where it disrupts the cell wall due to its phenolic nature . This compound is most effective against Gram-positive bacteria .
Mode of Action
The mode of action of this compound involves interaction with the bacterial cell wall. The phenolic nature of the compound allows it to disrupt the cell wall, thereby inhibiting the growth and proliferation of the bacteria .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the degradation of aromatic compounds. For instance, Pseudomonas sp. strain CF600 grows efficiently on phenol, cresols, and 3,4-dimethylphenol via a plasmid-encoded multicomponent phenol hydroxylase and a subsequent meta-cleavage pathway .
Pharmacokinetics
The compound’s molecular weight of 15661 suggests that it may have good bioavailability due to its relatively small size.
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and proliferation. By disrupting the bacterial cell wall, the compound prevents the bacteria from carrying out essential functions, leading to their death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, elevated CO2 and temperature conditions can lead to the production of more refractory material through enhanced organic matter degradation . This suggests that changes in environmental conditions can impact the effectiveness of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,4-dimethylphenol can be achieved through several methods. One common approach involves the chlorination of 3,4-dimethylphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The starting material, 3,4-dimethylphenol, is chlorinated using chlorine gas in a controlled environment to ensure high yield and purity. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,4-dimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 3,4-dimethylphenol.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can be employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 3,4-dimethylphenol.
Substitution: Formation of substituted phenols with different functional groups replacing the chlorine atom.
Scientific Research Applications
Applications Overview
Application Area | Description |
---|---|
Pharmaceuticals | Used as an intermediate in the synthesis of various medicinal compounds. |
Disinfectants | Acts as a biocide in personal care products and industrial applications. |
Chemical Synthesis | Serves as a precursor for the production of other chemicals. |
Environmental Studies | Investigated for its role as a disinfection byproduct in water treatment. |
Pharmaceutical Applications
2-Chloro-3,4-dimethylphenol is utilized in the pharmaceutical industry primarily as an intermediate in the synthesis of various drugs. Its chlorinated structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable for creating complex organic molecules.
Case Study: Synthesis of Antimicrobial Agents
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this precursor have shown effectiveness against various bacterial strains, highlighting its potential in developing new antibiotics .
Disinfectant Applications
The compound is recognized for its antibacterial and antifungal properties, making it suitable for use in disinfectants and preservatives.
Case Study: Efficacy in Personal Care Products
A study assessing disinfection byproducts found that chlorinated phenols, including this compound, are effective in reducing microbial load in personal care products such as hand sanitizers and surface disinfectants . The compound's effectiveness against gram-positive and gram-negative bacteria supports its application in formulations aimed at infection control.
Chemical Synthesis
As a versatile building block, this compound is employed in synthesizing various chemicals used across industries.
Example: Synthesis of Other Chlorinated Compounds
The compound can be used to synthesize other chlorinated phenols and related derivatives through chlorination reactions. This application is critical for producing compounds used in agricultural chemicals and plastics .
Environmental Impact and Safety
While this compound has beneficial applications, its environmental impact has been studied concerning its presence as a disinfection byproduct in chlorinated drinking water. Regulatory bodies have established guidelines to monitor its levels due to potential health risks associated with long-term exposure .
Comparison with Similar Compounds
- 2-Chloro-4,5-dimethylphenol
- 4-Chloro-3,5-dimethylphenol
- 2,4-Dichloro-3,5-dimethylphenol
Comparison: 2-Chloro-3,4-dimethylphenol is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different antimicrobial properties and reactivity in chemical reactions. For example, the position of the chlorine atom and methyl groups can affect the compound’s ability to undergo nucleophilic substitution or oxidation reactions.
Biological Activity
2-Chloro-3,4-dimethylphenol (CDMP), a chlorinated derivative of phenol, has garnered attention in various fields of research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of CDMP, including its pharmacological effects, toxicity, and applications in various domains.
- Molecular Formula : CHClO
- Molecular Weight : 156.61 g/mol
- CAS Number : 576-24-9
Antimicrobial Activity
CDMP exhibits significant antimicrobial properties. Research indicates that it is effective against a variety of pathogens, including bacteria and fungi. For instance:
- Bactericidal Effects : Studies have shown that CDMP can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains suggest its potential as a disinfectant agent .
- Fungicidal Properties : CDMP has demonstrated efficacy against fungal strains, making it a candidate for antifungal applications in clinical settings .
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial in combating oxidative stress-related diseases. The mechanism involves scavenging free radicals and enhancing the body’s antioxidant defenses .
Anti-inflammatory Effects
In vitro studies suggest that CDMP may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Toxicological Profile
While CDMP has promising biological activities, its safety profile is also essential for its application:
- Skin and Eye Irritation : Toxicological assessments indicate that CDMP can cause skin irritation upon prolonged exposure. In animal studies, it was classified as a severe eye irritant .
- Systemic Toxicity : Repeated dose studies have revealed that high concentrations can lead to systemic toxicity, affecting organs such as the liver and kidneys. The no observed adverse effect level (NOAEL) was determined to be 120 mg/kg bw/day .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of CDMP against common hospital-acquired infections. The results showed:
- Staphylococcus aureus : MIC = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
These findings suggest that CDMP could serve as an effective agent in hospital settings to combat resistant strains .
Case Study 2: Anti-inflammatory Mechanism
In a controlled trial involving inflammatory models in rats, CDMP administration resulted in a significant reduction of inflammatory markers compared to control groups. This supports its potential use in managing inflammatory conditions .
Summary Table of Biological Activities
Properties
IUPAC Name |
2-chloro-3,4-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-5-3-4-7(10)8(9)6(5)2/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAXBLCSZPWRHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289522 | |
Record name | 2-Chloro-3,4-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10283-15-5 | |
Record name | 2-Chloro-3,4-dimethylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76581 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-3,4-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3,4-dimethylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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